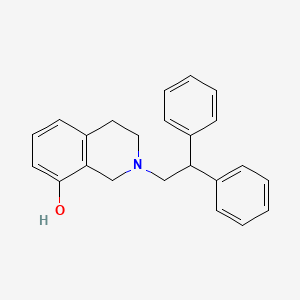
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a tetrahydroisoquinoline core with a diphenylethyl substituent at the 2-position and a hydroxyl group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Diphenylethyl Group: The diphenylethyl group can be introduced via Friedel-Crafts alkylation, where diphenylethyl chloride reacts with the tetrahydroisoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group at the 8-position can be introduced through selective oxidation using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
化学反应分析
Types of Reactions
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dehydroxylated or fully reduced compounds.
Substitution: Formation of nitro, halo, or other substituted derivatives.
科学研究应用
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other industrial products.
作用机制
The mechanism of action of 2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The diphenylethyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 8-position.
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-6-ol: Hydroxyl group at a different position.
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-one: Contains a ketone instead of a hydroxyl group.
Uniqueness
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the specific positioning of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the diphenylethyl group also imparts distinct hydrophobic characteristics, enhancing its interaction with hydrophobic regions in biological targets.
属性
CAS 编号 |
827309-93-3 |
|---|---|
分子式 |
C23H23NO |
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-(2,2-diphenylethyl)-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C23H23NO/c25-23-13-7-12-20-14-15-24(17-22(20)23)16-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21,25H,14-17H2 |
InChI 键 |
PBISILKPDQUPBC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=CC=C2O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


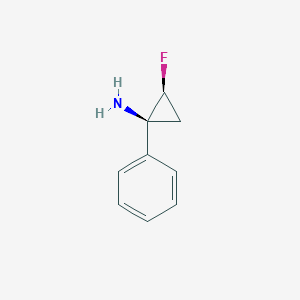
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
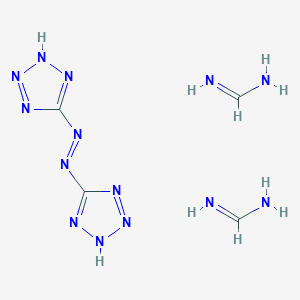
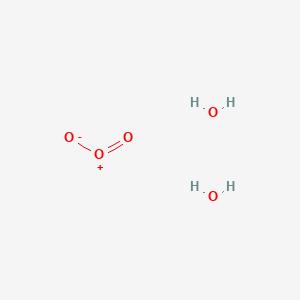
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
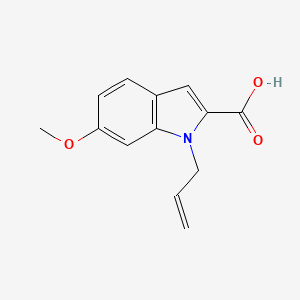
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
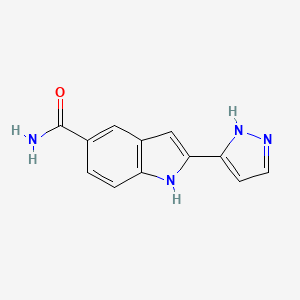
![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)


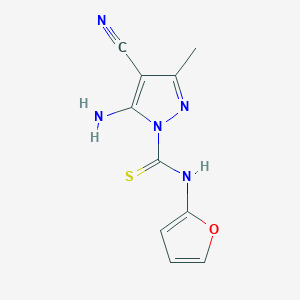
![2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)](/img/structure/B14206479.png)
